4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine
Brand Name: Vulcanchem
CAS No.: 54028-91-0
VCID: VC18690290
InChI: InChI=1S/C17H16N4/c1-12-11-18-14-9-5-6-10-15(14)21-16(12)19-20-17(21)13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3
SMILES:
Molecular Formula: C17H16N4
Molecular Weight: 276.34 g/mol

4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine

CAS No.: 54028-91-0

Cat. No.: VC18690290

Molecular Formula: C17H16N4

Molecular Weight: 276.34 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine - 54028-91-0

Specification

CAS No. 54028-91-0
Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
IUPAC Name 4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
Standard InChI InChI=1S/C17H16N4/c1-12-11-18-14-9-5-6-10-15(14)21-16(12)19-20-17(21)13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3
Standard InChI Key WAWZZDHGRORXMH-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4

Introduction

4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. It features a unique structure combining elements of both triazole and benzodiazepine rings, which contributes to its potential biological activities and applications in medicinal chemistry. The compound has a molecular formula of C17H16N4 and a molecular weight of approximately 276.34 g/mol, though some sources report it as 306.4 g/mol, which may be due to variations in measurement or calculation methods.

Synthesis Methods

The synthesis of 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine typically involves multi-step procedures starting from readily available precursors. These methods are crucial for producing the compound in sufficient yields for further study. While specific synthesis routes can vary based on desired properties, they generally involve reactions typical of triazole and benzodiazepine derivatives.

Biological Activities and Mechanism of Action

Compounds similar to 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine exhibit various biological activities, including anxiolytic, sedative, and anticonvulsant properties. The mechanism of action primarily involves interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to increased neuronal inhibition.

Potential Applications

The potential applications of 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine span various fields, including medicinal chemistry and pharmacology. Its unique structure and biological activities make it a subject of interest for developing new therapeutic agents.

Related Compounds and Their Biological Activities

Several compounds share structural characteristics with 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine, illustrating the diversity within the class of triazolobenzodiazepines. Notable examples include:

Compound NameStructure FeaturesBiological Activity
8-Chloro-1-methyl-6-phenyl-4H-s-triazolo(4,3-a)(1,4)benzodiazepineChlorinated derivativeAnxiolytic
1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepineMethoxy substitutionAnticonvulsant
7-Amino- triazolo[4,3-a] benzodiazepineAmino group additionPotential antitumor activity

These compounds highlight the unique aspects of 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine related to its specific substituents and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator